2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide
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Overview
Description
2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide is a complex heterocyclic compound that belongs to the class of thioxopyrimidines. These compounds are known for their diverse biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide typically involves cyclization processes or domino reactions. The most popular approaches are based on [3+3], [4+2], or [5+1] cyclization processes . Industrial production methods often involve the direct interaction of various 2-halo derivatives with sulfur-containing reagents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides. Common reagents used in these reactions include sulfur-containing reagents, aldehydes, and piperidine as a catalyst.
Scientific Research Applications
2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and cytotoxic activities.
Industry: Used in the production of herbicides and fungicides.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can influence oxidative processes in the organism, providing antioxidant effects . Additionally, it can interact with microbial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds include other thioxopyrimidines and their condensed analogs. These compounds share similar biological activities but differ in their specific chemical structures and properties. For example, 3-substituted 6-thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones are known for their anticancer activities .
Properties
Molecular Formula |
C20H16N4O2S3 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-[[3-(4-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C20H16N4O2S3/c1-12-7-9-14(10-8-12)24-17-16(29-20(24)27)18(26)23-19(22-17)28-11-15(25)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
UVNLTTNTBGVJPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4)SC2=S |
Origin of Product |
United States |
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